1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-methoxyphenyl hydrazine with carbon disulfide and an appropriate oxidizing agent under controlled conditions.
Coupling with Piperidine: The resulting thiadiazole intermediate is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-{[4-(4-Hydroxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide.
Reduction: 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]hydroxymethyl}piperidine-4-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Pathways: By inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)carbonyl]piperidine-4-carboxamide: Similar structure but with different substituents on the phenyl ring.
4-(4-Methoxyphenyl)-1,2,3-thiadiazole derivatives: Compounds with similar thiadiazole core but different functional groups.
Uniqueness: 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide is unique due to its specific combination of a methoxyphenyl group and a thiadiazole ring, which contributes to its selective COX-2 inhibitory activity and potential therapeutic applications .
Properties
Molecular Formula |
C16H18N4O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H18N4O3S/c1-23-12-4-2-10(3-5-12)13-14(24-19-18-13)16(22)20-8-6-11(7-9-20)15(17)21/h2-5,11H,6-9H2,1H3,(H2,17,21) |
InChI Key |
BJCMDQXCIMUCAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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